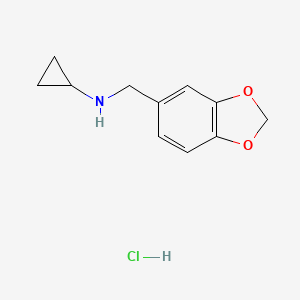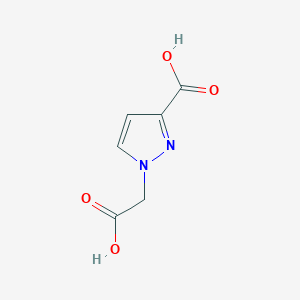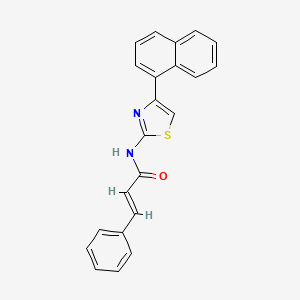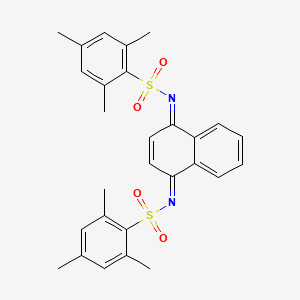
N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MDBP, and it is a derivative of the methylenedioxyphenethylamine (MDMA) family. MDBP is a cyclopropane analog of MDMA, and it has been shown to exhibit similar properties to MDMA.
Mécanisme D'action
MDBP acts on the central nervous system by releasing serotonin and inhibiting its reuptake, leading to increased levels of the neurotransmitter in the synaptic cleft. This results in a cascade of effects, including increased dopamine release and inhibition of norepinephrine reuptake, which contribute to the compound's psychoactive properties.
Biochemical and Physiological Effects:
MDBP has been shown to produce a range of physiological and biochemical effects, including increased heart rate and blood pressure, hyperthermia, and changes in mood and behavior. These effects are similar to those produced by other compounds in the N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride family and are thought to be related to the compound's actions on the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
MDBP has several advantages for use in laboratory experiments, including its ability to produce consistent and reproducible effects on the central nervous system. However, the compound's psychoactive properties may also pose limitations for certain types of experiments, and caution must be exercised when handling and administering the compound.
Orientations Futures
There are several potential future directions for research on MDBP, including further investigation of its potential therapeutic applications, as well as its effects on the central nervous system and other physiological systems. Additionally, studies on the compound's pharmacokinetics and metabolism may help to better understand its effects and potential uses.
Méthodes De Synthèse
The synthesis of MDBP involves the reaction of 3,4-methylenedioxybenzaldehyde with cyclopropanecarboxylic acid, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the final product, N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride.
Applications De Recherche Scientifique
MDBP has been investigated for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and forensic toxicology. Studies have shown that MDBP exhibits similar properties to N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride, such as serotonin release and inhibition of reuptake, which may make it a potential candidate for the treatment of various psychiatric disorders.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-4-10-11(14-7-13-10)5-8(1)6-12-9-2-3-9;/h1,4-5,9,12H,2-3,6-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHBYKYQPPLGAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Benzodioxol-5-ylmethyl)cyclopropanamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2400588.png)
![4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one](/img/structure/B2400589.png)

![2-{[4-(2,5-dimethylphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2400593.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dichlorophenoxy)-N-[(2-oxopyrrolidin-1-yl)methyl]acetamide](/img/structure/B2400594.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2400595.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2400597.png)
![[4-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2400598.png)


![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2400605.png)
![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(4-methylphenyl)methanone](/img/structure/B2400606.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide](/img/structure/B2400609.png)